molecular formula C9H11NO6 B585605 4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester CAS No. 23468-99-7

4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester

Cat. No.: B585605
CAS No.: 23468-99-7
M. Wt: 229.188
InChI Key: VQAPFTIVWFDRCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester typically involves the esterification of 4-Hydroxy-3,5-isoxazoledicarboxylic Acid with ethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5-isoxazoledicarboxylic Acid Methyl Ester
  • 4-Hydroxy-3,5-isoxazoledicarboxylic Acid Ethyl Ester
  • 4-Hydroxy-3,5-isoxazoledicarboxylic Acid Propyl Ester

Uniqueness

4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl counterparts. These differences can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

diethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6/c1-3-14-8(12)5-6(11)7(16-10-5)9(13)15-4-2/h11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAPFTIVWFDRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NO1)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715685
Record name Diethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23468-99-7
Record name Diethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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